Benzyl 3-benzylideneazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-benzylideneazetidine-1-carboxylate is an organic compound with the molecular formula C18H17NO2. It is characterized by the presence of an azetidine ring, a benzylidene group, and a benzyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-benzylideneazetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include benzyl azetidine-1-carboxylate, benzaldehyde, and a suitable base such as sodium hydroxide .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzyl 3-oxoazetidine-1-carboxylate.
Reduction: Formation of benzyl 3-benzylazetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-benzylideneazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzyl 3-benzylideneazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Benzyl azetidine-1-carboxylate
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-oxoazetidine-1-carboxylate
Comparison: Benzyl 3-benzylideneazetidine-1-carboxylate is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to benzyl azetidine-1-carboxylate, it has enhanced reactivity and potential for forming more complex derivatives. The presence of the benzylidene group also influences its interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H17NO2 |
---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
benzyl 3-benzylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C18H17NO2/c20-18(21-14-16-9-5-2-6-10-16)19-12-17(13-19)11-15-7-3-1-4-8-15/h1-11H,12-14H2 |
InChI-Schlüssel |
SPAOVTLPXRQTKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2)CN1C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.